(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide is a heterocyclic compound characterized by a unique fused ring structure that incorporates nitrogen, oxygen, and sulfur atoms. This compound is gaining attention in medicinal chemistry due to its potential biological activities and its utility as a precursor in the synthesis of various pharmacologically active molecules. The chemical formula for this compound is with a molecular weight of approximately 163.20 g/mol .
The compound is classified under the category of oxathiazoles, which are known for their diverse biological activities. It is indexed with the CAS number 132635-95-1 and can be found in various chemical databases such as PubChem and ChemSpider . Its structural classification places it within the realm of heterocycles, specifically those containing sulfur and nitrogen.
The synthesis of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide typically involves cyclization reactions starting from suitable precursors. A common synthetic route includes:
The optimization of reaction conditions—such as temperature, solvent choice, and reagent concentrations—is crucial for maximizing yield and purity. Advanced techniques like continuous flow reactors may be employed in industrial settings to enhance efficiency and scalability.
The molecular structure of (S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can be represented by the following identifiers:
InChI=1S/C5H9NO3S/c7-10(8)6-3-1-2-5(6)4-9-10/h5H-1-4H2
C1CC2COS(=O)(=O)N2C1
These notations describe the arrangement of atoms within the molecule and facilitate computational modeling and database searches .
The compound's molecular weight is confirmed to be 163.20 g/mol, and it is typically found as a powder at room temperature .
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide can undergo various chemical reactions:
Safety data indicates that the compound may cause irritation upon contact with skin or eyes and should be handled with appropriate precautions .
(S)-Tetrahydro-3H-pyrrolo[1,2-C][1,2,3]oxathiazole 1,1-dioxide has several applications across various fields:
This compound exemplifies the intersection of synthetic chemistry and medicinal applications, highlighting its significance in ongoing research efforts.
CAS No.: 29393-20-2
CAS No.: 92448-22-1
CAS No.:
CAS No.: